5-benzylidene-4-(4-methoxyphenyl)-2,6-diphenyl-2,6-dihydro-1H-pyrimidine
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Overview
Description
5-Benzylidene-4-(4-methoxyphenyl)-2,6-diphenyl-2,6-dihydro-1H-pyrimidine is a complex organic compound that belongs to the class of pyrimidines. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of biological activities. This particular compound is characterized by its unique structure, which includes benzylidene, methoxyphenyl, and diphenyl groups attached to a dihydropyrimidine core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-benzylidene-4-(4-methoxyphenyl)-2,6-diphenyl-2,6-dihydro-1H-pyrimidine typically involves multi-step organic reactions. One common method involves the condensation of benzaldehyde derivatives with urea or thiourea in the presence of a catalyst. The reaction conditions often include refluxing in ethanol or methanol, with the addition of a base such as sodium ethoxide to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through crystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
5-Benzylidene-4-(4-methoxyphenyl)-2,6-diphenyl-2,6-dihydro-1H-pyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrimidine oxides.
Reduction: Reduction reactions can convert the compound into its dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and acids are employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine oxides, while substitution reactions can produce a variety of functionalized pyrimidines.
Scientific Research Applications
5-Benzylidene-4-(4-methoxyphenyl)-2,6-diphenyl-2,6-dihydro-1H-pyrimidine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-benzylidene-4-(4-methoxyphenyl)-2,6-diphenyl-2,6-dihydro-1H-pyrimidine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
5-Benzylidene-4H-imidazolethion: Known for its use as a fluorogenic dye.
2-Thiazolylimino-4-thiazolidinones: Studied for their antibacterial properties.
4-Thiazolidinones: Investigated for their anticonvulsant and antimicrobial activities.
Uniqueness
5-Benzylidene-4-(4-methoxyphenyl)-2,6-diphenyl-2,6-dihydro-1H-pyrimidine is unique due to its specific structural features and the combination of functional groups, which contribute to its distinct chemical and biological properties
Properties
CAS No. |
64968-39-4 |
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Molecular Formula |
C30H26N2O |
Molecular Weight |
430.5 g/mol |
IUPAC Name |
5-benzylidene-4-(4-methoxyphenyl)-2,6-diphenyl-2,6-dihydro-1H-pyrimidine |
InChI |
InChI=1S/C30H26N2O/c1-33-26-19-17-24(18-20-26)29-27(21-22-11-5-2-6-12-22)28(23-13-7-3-8-14-23)31-30(32-29)25-15-9-4-10-16-25/h2-21,28,30-31H,1H3 |
InChI Key |
ZEIIDUZHZIKNNM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC(NC(C2=CC3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5 |
Origin of Product |
United States |
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